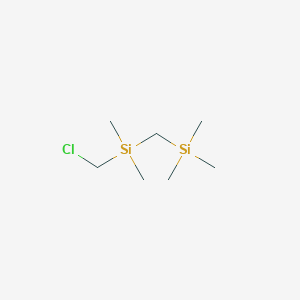![molecular formula C7H8Cl3NSi B094365 2-[2-(Trichlorosilyl)éthyl]pyridine CAS No. 17082-69-8](/img/structure/B94365.png)
2-[2-(Trichlorosilyl)éthyl]pyridine
Vue d'ensemble
Description
“2-[2-(Trichlorosilyl)ethyl]pyridine” is a chemical compound with the molecular formula C7H8Cl3NSi . It is a mono-constituent substance with a molecular weight of 240.59 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[2-(Trichlorosilyl)ethyl]pyridine” consists of a pyridine ring with a trichlorosilyl group attached to the second carbon atom via an ethyl group . The presence of the trichlorosilyl group suggests that this compound may exhibit interesting reactivity, particularly in reactions involving the silicon-chlorine bonds .Physical And Chemical Properties Analysis
“2-[2-(Trichlorosilyl)ethyl]pyridine” is a solid substance . It has a melting point of 207°C . Unfortunately, the boiling point is not available . The density of the compound is 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Synthèse de composés de coordination
2-[2-(Trichlorosilyl)éthyl]pyridine: est utilisé dans la synthèse de composés de coordination, en particulier ceux impliquant le ruthénium (Ru). Ces complexes, souvent stabilisés par des ligands pentapyridyles, présentent des propriétés et des comportements intéressants en solution, qui sont précieux pour comprendre les fondements de la chimie de coordination .
Modification et fonctionnalisation de surface
Ce composé est essentiel en chimie de surface pour modifier et fonctionnaliser les surfaces. Son groupe trichlorosilyle lui permet de se lier à divers substrats, offrant une surface fonctionnalisée par la pyridine. Cela peut être utilisé pour créer des plateformes réactives pour des modifications chimiques ultérieures .
Développement d’agents thérapeutiques
La recherche indique des applications potentielles dans le développement d’agents thérapeutiques. La fraction pyridine est un composant structurel commun dans de nombreux produits pharmaceutiques, et sa modification par le groupe trichlorosilyle pourrait conduire à de nouvelles classes de médicaments.
Catalyse
En catalyse, This compound peut agir comme un ligand pour les centres métalliques, modifiant potentiellement leurs environnements électroniques et stériques. Cette modification peut améliorer l’activité catalytique ou la spécificité des catalyseurs à base de métaux .
Science des matériaux
La capacité du composé à agir comme agent de réticulation en raison de ses trois chlorures réactifs le rend précieux en science des matériaux. Il peut être utilisé pour modifier les polymères ou créer de nouveaux matériaux à base de silane avec des propriétés améliorées .
Nanotechnologie
En nanotechnologie, This compound peut être utilisé pour modifier la surface des nanoparticules, leur conférant des fonctionnalités spécifiques qui sont utiles dans diverses applications, notamment la délivrance de médicaments et la détection .
Synthèse organique
Ce produit chimique sert de brique de base en synthèse organique, en particulier dans la construction de molécules complexes qui contiennent le cycle pyridine comme groupe fonctionnel. Il fournit une voie polyvalente pour introduire le fragment pyridine dans des molécules plus grandes.
Chimie analytique
Enfin, en chimie analytique, les surfaces modifiées avec This compound peuvent être utilisées pour développer de nouveaux capteurs ou phases stationnaires de chromatographie. Celles-ci peuvent offrir une sélectivité et une sensibilité améliorées pour la détection de divers analytes .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a member of the chlorosilane family , which are generally used as intermediates in various chemical reactions .
Mode of Action
As a chlorosilane, it is known to react violently with water , which could potentially lead to various chemical transformations.
Result of Action
It is known to cause severe skin burns and eye damage , indicating a strong reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Trichlorosilyl)ethyl]pyridine. For instance, it is moisture-sensitive and reacts violently with water , suggesting that its activity may be significantly affected in humid conditions.
Propriétés
IUPAC Name |
trichloro(2-pyridin-2-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIZLXABHCZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066158 | |
| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17082-69-8 | |
| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-(trichlorosilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17082-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trichlorosilyl)ethyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)








